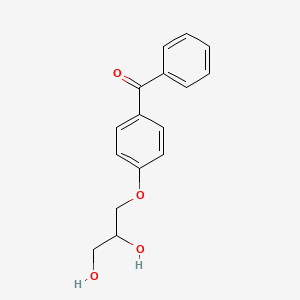

(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone

Cat. No. B8493166

M. Wt: 272.29 g/mol

InChI Key: VVJYBNKHWPNIJR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05342610

Procedure details

Then, 2.921 g of maltitol and 476.0 mg of potassium hydroxide were dissolved in 20 ml of dimethylsulfoxide, and the mixture was stirred under flow of nitrogen for 30 minutes. A solution obtained by dissolving 719 mg of the resultant 4-glycidyloxy benzophenone dissolved in 1 ml of dimethylsulfoxide was dripped to it. Furthermore, heating and agitation was continued for 1 hour under flow of nitrogen, and the reaction system was cooled to the room temperature and neutralize with chloric acid. The reaction system was fractionated according to the column chromatography using the hyperporous polymer (Hiporous resin supplied from Mitsubishi Kasei Kogyo Kabushiki Kaisha) at first as a developing solvent with purified water, and then a mixture of ethyl alcohol and purified water with the mixing ratio of 1:1, and effluent fraction in which the mixing ratio of ethyl alcohol and purified water was 1:1 was condensed to obtained 500 mg of 1-(4-benzoylphenyl) glycerol maltitolether (Yield: 30%).

Name

maltitol

Quantity

2.921 g

Type

reactant

Reaction Step One

Yield

30%

Identifiers

|

REACTION_CXSMILES

|

C(O)[C@H]1[O:7][C@H](O[C@@H]([C@H](O)[C@@H](O)CO)[C@H](O)CO)[C@H](O)[C@@H](O)[C@@H]1O.[OH-].[K+].[CH2:26]([O:30][C:31]1[CH:44]=[CH:43][C:34]([C:35]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)=[O:36])=[CH:33][CH:32]=1)[CH:27]1[O:29][CH2:28]1.Cl(O)(=O)=O>CS(C)=O.C(O)C.O>[C:35]([C:34]1[CH:43]=[CH:44][C:31]([O:30][CH2:26][CH:27]([CH2:28][OH:7])[OH:29])=[CH:32][CH:33]=1)(=[O:36])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

maltitol

|

|

Quantity

|

2.921 g

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O

|

|

Name

|

|

|

Quantity

|

476 mg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

719 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1CO1)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl(=O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred under flow of nitrogen for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solution obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Furthermore, heating

|

WAIT

|

Type

|

WAIT

|

|

Details

|

agitation was continued for 1 hour under flow of nitrogen

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified water with the mixing ratio of 1:1, and effluent fraction in which the mixing ratio of ethyl alcohol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)OCC(O)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 500 mg | |

| YIELD: PERCENTYIELD | 30% | |

| YIELD: CALCULATEDPERCENTYIELD | 64.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |